3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile
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Overview
Description
3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a methoxyphenylmethylsulfanyl group and a carbonitrile group
Preparation Methods
The synthesis of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxyphenylmethylsulfanyl group: This step often involves a nucleophilic substitution reaction where a suitable quinoline derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Addition of the carbonitrile group: This can be accomplished through a cyanation reaction, where the quinoline derivative reacts with a cyanating agent such as potassium cyanide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methoxyphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced under acidic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Halogens, nitro compounds
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted quinoline derivatives.
Scientific Research Applications
3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile include:
4-Methoxyphenylmethylsulfanylquinoline: Lacks the carbonitrile group but has similar structural features.
Quinoline-2-carbonitrile: Lacks the methoxyphenylmethylsulfanyl group but retains the quinoline core and carbonitrile group.
4-Methoxyphenylmethylsulfanylbenzene: Lacks the quinoline core but has the methoxyphenylmethylsulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
61830-16-8 |
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Molecular Formula |
C18H14N2OS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2OS/c1-21-15-8-6-13(7-9-15)12-22-18-10-14-4-2-3-5-16(14)20-17(18)11-19/h2-10H,12H2,1H3 |
InChI Key |
CRKLEIYJVDVCIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC3=CC=CC=C3N=C2C#N |
Origin of Product |
United States |
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